molecular formula C9H18ClNO2 B1418661 (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride CAS No. 1158530-01-8

(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride

Katalognummer: B1418661
CAS-Nummer: 1158530-01-8
Molekulargewicht: 207.7 g/mol
InChI-Schlüssel: ORFZZXNFHHEKEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7-3-8(2)5-10(4-7)6-9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFZZXNFHHEKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride: A Comprehensive Guide to Crystallographic and NMR Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride (Molecular Weight: 207.7 g/mol )[1] is a highly versatile heterocyclic building block. Piperidine acetic acid derivatives are heavily utilized in medicinal chemistry, serving as core scaffolds in the design of gamma-secretase modulators for Alzheimer's disease[2] and potent soluble epoxide hydrolase (sEH) inhibitors for inflammatory diseases[3].

Because the piperidine ring contains two chiral centers at the C3 and C5 positions, the molecule can exist as cis (meso) or trans (enantiomeric) isomers. The exact stereochemistry and the protonation state of the tertiary amine dictate the molecule's 3D vector projection, directly impacting target binding affinity. This whitepaper establishes a rigorous, self-validating analytical framework for confirming the structural identity of this compound using single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

G N1 Compound Procurement (HCl Salt) N2 Solvent Screening (MeOH/Et2O) N1->N2 Solid State N5 NMR Sample Prep (DMSO-d6) N1->N5 Solution State N3 Slow Evaporation Crystallization N2->N3 Supersaturation N4 Single Crystal X-Ray Diffraction N3->N4 Crystal Selection N7 Stereochemical Assignment N4->N7 3D Coordinates N6 1D & 2D NMR Acquisition N5->N6 Pulse Sequence N6->N7 J-Coupling & NOE

Structural validation workflow for piperidine acetic acid derivatives.

Crystallographic Characterization (X-ray)

Theoretical Basis & Causality

In the solid state, piperidine acetic acid derivatives frequently crystallize in monoclinic systems (e.g., P21​/c or C2/c space groups)[2],[4]. The causality behind this specific packing arrangement stems from the hydrochloride salt form. Unlike the zwitterionic free base, the HCl salt forces the nitrogen into a fully protonated state. The chloride anion acts as a critical structural bridge, accepting hydrogen bonds simultaneously from the protonated piperidine nitrogen (N-H···Cl) and the carboxylic acid group (O-H···Cl). This extensive, directional hydrogen-bonding network restricts rotational freedom and drives the crystal lattice into a lower-symmetry monoclinic system[5].

Self-Validating Crystallization Protocol

To obtain diffraction-quality crystals, kinetic trapping (rapid precipitation) must be avoided. The following vapor diffusion protocol is designed as a self-validating thermodynamic system:

  • Dissolution: Dissolve 50 mg of the compound in 1.0 mL of anhydrous methanol.

    • Causality: Methanol completely disrupts the intermolecular hydrogen-bonded dimers of the carboxylic acid, ensuring complete solvation of the monomeric salt.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL glass vial.

    • Causality: Removing microscopic dust particles eliminates artificial nucleation sites, preventing the formation of polycrystalline aggregates.

  • Anti-Solvent Diffusion: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 3 mL of diethyl ether. Cap the outer vial tightly.

    • Causality: Diethyl ether (the anti-solvent) has a higher vapor pressure than methanol. It slowly diffuses into the methanol phase via the vapor phase, gradually lowering the dielectric constant of the solution. This creates a highly controlled supersaturation gradient, yielding pristine single crystals over 4–7 days.

  • Harvesting: Mount a single crystal on a MiTeGen loop using paratone oil to prevent degradation from atmospheric moisture during diffraction.

Crystallographic Data Summary

Based on established literature for homologous piperidine acetic acid salts[2],[4], the expected crystallographic parameters are summarized below:

ParameterExpected Value / Assignment
Chemical Formula C9H18ClNO2
Formula Weight 207.7 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100 K (Cryo-cooled)
Z (Molecules/unit cell) 4
Conformation Chair (Equatorial methyls)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational Dynamics & Causality

In solution, the piperidine ring undergoes rapid chair-to-chair flipping. However, the cis-3,5-dimethyl isomer strongly favors the conformation where both methyl groups occupy equatorial positions to minimize 1,3-diaxial steric clashes. To accurately assign this stereochemistry, we must extract 3JH,H​ coupling constants and observe Nuclear Overhauser Effects (NOE).

Solvent Causality: While D2​O is commonly used for water-soluble salts, it induces rapid deuterium exchange at the tertiary amine, obliterating the NH+ signal[6]. Furthermore, it accelerates conformational flipping. By utilizing anhydrous DMSO- d6​ , the strong hydrogen-bond accepting nature of the solvent restricts proton exchange, allowing the observation of the broad NH+ signal at ~10.20 ppm and stabilizing the chair conformation for accurate J-coupling extraction.

G A 1H NMR Spectrum (DMSO-d6) B Extract 3J(H,H) Couplings A->B C NOESY / ROESY Cross-Relaxation A->C D Large Axial-Axial Couplings (~10-12 Hz) B->D Identifies axial protons E Strong NOE between H3 and H5 C->E Spatial proximity < 5Å F cis-3,5-Dimethyl (Equatorial-Equatorial) D->F E->F

NMR logic for assigning the cis-3,5-dimethyl equatorial-equatorial conformation.

High-Resolution NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of anhydrous DMSO- d6​ containing 0.03% v/v TMS as an internal standard.

  • 1D 1H NMR Acquisition: Acquire spectra at 600 MHz using a 30° pulse angle (zg30) with a relaxation delay (D1) of 5 seconds.

    • Causality: A 5-second D1 ensures complete longitudinal relaxation ( T1​ ) of the methyl protons, ensuring that integration values are strictly quantitative for validation of the 3,5-dimethyl substitution.

  • 2D NOESY Acquisition: Execute a 2D NOESY sequence with a mixing time of 300 ms.

    • Causality: A 300 ms mixing time is optimal for small molecules (MW ~207 g/mol ) in the extreme narrowing limit. It maximizes the cross-relaxation rate to identify the 1,3-diaxial spatial proximity between the axial protons at C3 and C5, confirming the equatorial positioning of the methyl groups.

NMR Data Assignments

The following table outlines the expected chemical shifts for the cis-isomer in DMSO- d6​ , derived from structural analogs[6]:

Position 1H Chemical Shift (ppm)Multiplicity & Coupling 13C Chemical Shift (ppm)Assignment
-COOH 12.50s (broad)171.5Carboxylic Acid
NH+ 10.20s (broad)-Protonated Amine
N- CH2​ -COO 4.10s58.5Acetate Linker
C2, C6 (eq) 3.45d ( 2J = 12.0 Hz)55.0Piperidine Ring
C2, C6 (ax) 2.80t ( 2J = 12.0, 3J = 11.5 Hz)55.0Piperidine Ring
C3, C5 (ax) 1.95m30.5Piperidine Ring
C4 (eq) 1.75d (broad)40.0Piperidine Ring
C4 (ax) 1.15q ( 3J = 12.0 Hz)40.0Piperidine Ring
3,5- CH3​ 0.95d ( 3J = 6.5 Hz)18.5Equatorial Methyls

Note: The large axial-axial coupling (~11.5–12.0 Hz) observed for the C2/C6 axial protons confirms that the adjacent C3/C5 protons are also axial, thereby proving the methyl groups are equatorial.

Conclusion

The structural elucidation of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride requires a synergistic approach. Single-crystal X-ray diffraction resolves the exact monoclinic packing and hydrogen-bonding network driven by the hydrochloride salt. Concurrently, high-resolution NMR in DMSO- d6​ provides dynamic solution-state validation, utilizing J-coupling and NOE cross-relaxation to unambiguously assign the equatorial positioning of the 3,5-dimethyl groups. Adhering to the self-validating protocols outlined in this guide ensures absolute confidence in the structural integrity of this critical pharmaceutical building block.

Sources

Comprehensive Technical Guide on (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride: Molecular Weight, Exact Mass, and Analytical Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In modern medicinal chemistry, the functionalization of nitrogen-containing heterocycles is a cornerstone of rational drug design. (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride (CAS: 90184-83-1) serves as a highly versatile building block [1]. The incorporation of the 3,5-dimethylpiperidine moiety is frequently utilized to enhance the lipophilicity, target selectivity, and metabolic stability of active pharmaceutical ingredients (APIs), including novel PROTAC degraders and CNS-active compounds [3].

From a physicochemical standpoint, why is this compound supplied as a hydrochloride salt rather than a free base? The free base of piperidine-acetic acid derivatives often presents as a deliquescent solid or viscous oil, making it highly susceptible to oxidative degradation and difficult to weigh accurately during high-throughput combinatorial synthesis. The hydrochloride salt forces the molecule into a stable, crystalline lattice, ensuring long-term stability and precise stoichiometric control during amide coupling reactions.

Table 1: Quantitative Chemical Identity
PropertyValueCausality / Significance
CAS Number 90184-83-1Unique identifier for procurement and safety tracking.
Molecular Formula C₉H₁₈ClNO₂Represents the complete salt (Free base + HCl).
Free Base Formula C₉H₁₇NO₂The active nucleophilic species post-deprotonation.
Molecular Weight 207.70 g/mol Average mass (isotopic abundance); used for bulk synthesis.
Exact Mass (Salt) 207.1026 DaMonoisotopic mass of the entire salt complex [2].
Exact Mass (Free Base) 171.1259 DaMonoisotopic mass of the active molecule.

Mass Fundamentals: Molecular Weight vs. Exact Mass

A common pitfall in early-stage analytical profiling is conflating Molecular Weight (MW) with Exact Mass.

  • Molecular Weight (207.70 g/mol ): This is calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes (e.g., Chlorine is ~75% ³⁵Cl and ~25% ³⁷Cl, giving an average weight of 35.45 g/mol ). This value is strictly used for calculating molarity and reaction equivalents.

  • Exact Mass (207.1026 Da): This is the mass of the molecule calculated using only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl). Exact mass is the critical metric for High-Resolution Mass Spectrometry (HRMS).

Self-Validating Calculation for the Free Base (C₉H₁₇NO₂):

  • Carbon (9 × 12.000000) = 108.000000 Da

  • Hydrogen (17 × 1.007825) = 17.133025 Da

  • Nitrogen (1 × 14.003074) = 14.003074 Da

  • Oxygen (2 × 15.994915) = 31.989830 Da

  • Total Free Base Exact Mass = 171.125929 Da

Mass Spectrometry (MS) Profiling & Ionization Causality

When analyzing (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride via Liquid Chromatography-Mass Spectrometry (LC-MS), novice analysts often search for the exact mass of the salt (207.1026 Da). This will result in a failed detection.

The Causality of Ionization: In the aqueous/organic mobile phase of an LC system, the hydrochloride salt completely dissociates. The species entering the Electrospray Ionization (ESI) source is the free base (C₉H₁₇NO₂). Because the tertiary amine of the piperidine ring is highly basic, it readily accepts a proton (H⁺) from the acidic mobile phase (typically containing 0.1% Formic Acid).

Therefore, in ESI+ mode , the detected species is the protonated ion [M+H]⁺ .

  • Free Base Exact Mass: 171.1259 Da

  • Proton (H⁺) Exact Mass: 1.0073 Da

  • Target m/z for Detection: 172.1332

Experimental Protocol: LC-HRMS Validation Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes an internal check to prevent false positives and instrumental drift.

Step 1: System Suitability & Lock-Mass Calibration
  • Action: Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) into the HRMS (Time-of-Flight or Orbitrap).

  • Causality: High-resolution instruments experience slight thermal drift. The lock-mass provides a continuous real-time calibration point.

  • Validation Check: The mass error of the lock-mass must remain below < 5 ppm before proceeding.

Step 2: Sample & Blank Preparation
  • Action: Dissolve 1 mg of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride in 1 mL of LC-MS grade Water:Acetonitrile (50:50) with 0.1% Formic Acid. Prepare a blank vial containing only the solvent.

  • Causality: Formic acid drives the equilibrium toward the protonated state, maximizing ESI+ signal intensity.

  • Validation Check: Run the blank first. The chromatogram must show no peak at m/z 172.1332 to rule out column carryover.

Step 3: Chromatographic Separation
  • Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Causality: The C18 stationary phase retains the lipophilic 3,5-dimethylpiperidine core, separating it from any highly polar impurities or unreacted starting materials.

Step 4: Data Acquisition & Isotopic Validation
  • Action: Extract the ion chromatogram (EIC) for m/z 172.1332 with a narrow window (± 0.005 Da).

  • Validation Check: Examine the isotopic pattern of the detected peak. The M+1 peak (m/z 173.1365) must be approximately 10% the intensity of the parent peak, confirming the presence of exactly 9 carbon atoms (due to ~1.1% natural abundance of ¹³C per carbon).

Workflow Visualization

The following diagram illustrates the physical and chemical transformations the compound undergoes from the sample vial to the mass spectrometer detector.

MS_Workflow cluster_0 Sample Preparation & LC cluster_1 Mass Spectrometry (ESI+) Salt (3,5-Dimethylpiperidin-1-yl) acetic acid HCl Solvation Aqueous Solvation (Dissociation of HCl) Salt->Solvation FreeBase Free Base Elution (C9H17NO2) Solvation->FreeBase ESI Electrospray Ionization (Protonation) FreeBase->ESI Aerosolization Ion [M+H]+ Ion m/z 172.1332 ESI->Ion Detector High-Resolution Detection (Exact Mass: 171.1259 Da) Ion->Detector

Figure 1: LC-HRMS workflow detailing salt dissociation, ESI+ ionization, and exact mass detection.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 78738, (2-(Methacryloyloxy)ethyl)trimethylammonium chloride." (Utilized for C₉H₁₈ClNO₂ exact mass verification). URL:[Link]

  • ACS Medicinal Chemistry Letters. "Design, Synthesis, and Biological Evaluation of Selective TBL1X Degraders." (Contextual application of 3,5-dimethylpiperidine derivatives in PROTAC synthesis). URL:[Link]

Pharmacological Versatility and Mechanism of Action of (3,5-Dimethylpiperidin-1-yl)acetic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3,5-dimethylpiperidin-1-yl)acetic acid hydrochloride (CAS 90184-83-1) is a highly versatile, bifunctional pharmacophore utilized extensively in modern medicinal chemistry[1]. Rather than acting as a standalone therapeutic, this molecule serves as a critical building block, imparting specific physicochemical properties—such as controlled steric hindrance, basicity, and tuned lipophilicity—to primary drug scaffolds. This technical guide explores the causality behind its structural design, its multifaceted mechanisms of action across various therapeutic domains (from neurodegeneration to infectious diseases), and provides self-validating experimental protocols for its integration into drug discovery pipelines.

Physicochemical Profiling & Structural Rationale

The integration of the (3,5-dimethylpiperidin-1-yl)acetic acid (3,5-DMPAA) moiety into a drug scaffold is driven by strict structure-activity relationship (SAR) logic:

  • Steric Shielding & Conformational Locking: The addition of methyl groups at the C3 and C5 positions of the piperidine ring introduces significant steric bulk[2]. This bulk restricts the conformational flexibility of the nitrogen heterocycle, locking it into favorable chair conformations that enhance binding affinity within deep receptor pockets[3].

  • Chiral Complexity: The 3,5-dimethyl substitution creates two chiral centers, resulting in cis (achiral/meso) and trans (chiral/racemic) diastereomers[3]. This stereochemical diversity allows medicinal chemists to fine-tune spatial interactions with target enzymes[4].

  • The Acetic Acid Linker: The N-acetic acid appendage acts as a highly reactive synthetic handle for amide bond formation[5]. Physiologically, the resulting tertiary amine (pKa ~10) remains protonated at physiological pH, enabling critical electrostatic interactions (e.g., salt bridges) with anionic residues in target proteins, while the lipophilic piperidine core drives membrane permeation[5].

Mechanisms of Action Across Therapeutic Domains

The true utility of the 3,5-DMPAA pharmacophore lies in its ability to radically alter or enhance the mechanism of action (MoA) of the parent scaffold to which it is attached.

Neuropharmacology: Dual-Site Cholinesterase Inhibition

In the treatment of Alzheimer's Disease (AD), conjugating the 3,5-dimethylpiperidine moiety to polyphenolic scaffolds (such as naringenin) creates potent, multifunctional agents[6]. Mechanism: The bulky 3,5-dimethylpiperidine moiety acts as a physical wedge within the Acetylcholinesterase (AChE) enzyme gorge. It specifically binds to the Peripheral Anionic Site (PAS), while the parent scaffold interacts with the Catalytic Anionic Site (CAS)[6]. Causality: By blocking the PAS, the derivative not only prevents the hydrolysis of acetylcholine but also inhibits AChE-induced amyloid-beta (Aβ) aggregation—a secondary pathological hallmark of AD[6]. This results in a highly desirable mixed-type inhibition profile.

ACHE_Mechanism DMP 3,5-Dimethylpiperidine Moiety PAS Peripheral Anionic Site (Steric Blockade) DMP->PAS Hydrophobic Interaction Linker Acetic Acid / Amide Linker Linker->DMP Scaffold Primary Scaffold (e.g., Naringenin) Scaffold->Linker CAS Catalytic Anionic Site (Hydrolysis Inhibition) Scaffold->CAS Hydrogen Bonding ABeta Aβ Aggregation (Inhibited) PAS->ABeta Prevents

Mechanistic binding pathway of 3,5-DMPAA derivatives inhibiting AChE and Aβ aggregation.

Infectious Diseases: Antimicrobial and Antiviral Pathways
  • MRSA Eradication: Classical sulfonamides inhibit dihydropteroate synthase. However, when the 3,5-dimethylpiperidine moiety is conjugated to a sulfonamide core, the MoA shifts entirely. These derivatives become bactericidal against Methicillin-Resistant Staphylococcus aureus (MRSA) by disrupting DNA gyrase and inhibiting lipoteichoic acid biosynthesis, thereby collapsing bacterial cell wall integrity without triggering cross-resistance[7].

  • Hepatitis C Virus (HCV) Inhibition: Aryloxazole derivatives incorporating the 3,5-dimethylpiperidine pharmacophore act as potent HCV inhibitors[8]. Rather than targeting viral RNA replication, the steric profile of the piperidine ring specifically disrupts the viral entry stage, preventing the fusion of the viral envelope with host hepatocytes[8].

Oncology & Targeted Drug Delivery

When fused with 3-methylindole scaffolds, 3,5-DMPAA derivatives demonstrate dose-dependent cytotoxicity against breast cancer cell lines (MCF-7)[9]. Furthermore, piperidine-acetic acid analogs are highly valued as rigid, spatial-orienting ligands for Prostate-Specific Membrane Antigen (PSMA) in targeted drug delivery systems, facilitating the endocytosis of conjugated cytotoxic payloads directly into prostate cancer cells[10].

Quantitative Structure-Activity Relationship (SAR) Data

To provide a comparative baseline for drug development, the following table summarizes the quantitative efficacy of various 3,5-dimethylpiperidine derivatives across different therapeutic targets:

Derivative ScaffoldPrimary Target / ApplicationKey Potency MetricReference
Naringenin-O-alkylamine Acetylcholinesterase (AChE)IC₅₀ = 0.57 – 0.91 µM[6]
Aryloxazole Analogue Hepatitis C Virus (Viral Entry)IC₅₀ < 100 nM[8]
Sulfonamide Analogue MRSA (Antimicrobial)MIC = 1 – 64 µg/mL[7]
3-Methylindole Analogue MCF-7 Breast Cancer CellsIC₅₀ = 27 – 53 µM[9]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every chemical transformation is paired with a strict quality control gate, and biological assays are structured to mathematically prove the hypothesized mechanism of action.

Protocol 1: Synthesis of 3,5-DMPAA Amide Derivatives

Objective: Conjugate (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride to a primary amine scaffold. Causality & Logic: The starting material is a hydrochloride salt, which must be neutralized using N,N-Diisopropylethylamine (DIPEA). DIPEA is chosen because it is a non-nucleophilic base that frees the carboxylic acid without interfering with the coupling agents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) are utilized to activate the carboxyl group. HOBt is critical here; it forms an active ester intermediate that suppresses the racemization of the chiral centers on the piperidine ring and prevents the formation of unreactive N-acylurea byproducts.

  • Activation: Dissolve 1.0 eq of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride in anhydrous Dichloromethane (DCM) under an inert N₂ atmosphere. Add 2.5 eq of DIPEA to neutralize the HCl salt.

  • Coupling: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir the mixture at 0°C for 30 minutes to generate the active ester intermediate.

  • Conjugation: Introduce 1.0 eq of the target primary amine scaffold. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (QC Gate): Quench the reaction with water, extract with DCM, and purify via flash chromatography. Critical Step: Perform LC-MS and ¹H-NMR to confirm >95% purity. Biological assays must not proceed without this validation, as unreacted piperidine precursors can cause false-positive target binding.

Protocol 2: Kinetic Validation of Mechanism (Modified Ellman's Assay)

Objective: Determine the IC₅₀ and mathematically prove the mixed-type inhibition mechanism (PAS + CAS binding) of the synthesized derivative[6]. Causality & Logic: Ellman's method uses acetylthiocholine as a substrate. AChE hydrolyzes it to thiocholine, which reacts with DTNB to produce a yellow anion measurable at 412 nm. By varying the substrate concentration, we can generate a Lineweaver-Burk double reciprocal plot. If the 3,5-dimethylpiperidine moiety successfully binds the PAS (allosteric/steric hindrance) while the core binds the CAS, the plot will show a decreased Vmax and an increased Ki, definitively proving mixed-type inhibition[6].

  • Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0). Dissolve the purified 3,5-DMPAA derivative in DMSO. Ensure the final assay concentration of DMSO is <1% to prevent solvent-induced enzyme denaturation.

  • Equilibration: In a 96-well plate, combine the buffer, 0.02 U/mL human AChE, 0.3 mM DTNB, and varying concentrations of the inhibitor. Incubate at 37°C for 10 minutes. Logic: This incubation period is required to allow the bulky 3,5-dimethylpiperidine moiety to fully navigate and equilibrate within the narrow enzyme gorge.

  • Initiation: Add varying concentrations of acetylthiocholine iodide (0.1 to 1.0 mM) to initiate the reaction.

  • Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader to capture the initial velocity (V).

  • Self-Validation (Mechanistic Proof): Plot initial velocities (V) against substrate concentration [S]. Generate a Lineweaver-Burk plot (1/V vs 1/[S]). A converging intersection in the second quadrant confirms mixed-type inhibition, validating the dual-site binding hypothesis[6].

Experimental_Workflow S1 1. Carboxyl Activation (EDC/HOBt + DIPEA) S2 2. Amide Conjugation (Target Scaffold) S1->S2 Active Ester S3 3. QC Validation (LC-MS & 1H-NMR >95%) S2->S3 Crude Product S4 4. Kinetic Assay (Ellman's Method) S3->S4 Pure Ligand S5 5. Mechanistic Proof (Lineweaver-Burk Plot) S4->S5 Velocity Data S5->S1 SAR Feedback

Self-validating workflow for 3,5-DMPAA derivative synthesis and kinetic evaluation.

References

  • [7] Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis. 7

  • Heterocyclic Compounds. Crysdot LLC. Link

  • [6] Development of naringenin-O-alkylamine derivatives as multifunctional agents for the treatment of Alzheimer's disease. Taylor & Francis. 6

  • [9] Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe JHS. 9

  • [1] CAS:90184-83-1, 2-(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride. Bidepharm. 1

  • [8] Development of an Aryloxazole Class of Hepatitis C Virus Inhibitors Targeting the Entry Stage of the Viral Replication Cycle. PMC / NIH. 8

  • [3] 3,5-Dimethylpiperidine. Grokipedia. 3

  • [4] Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. 4

  • [2] 3,5-Dimethylpiperidine | Global Chemical Supplier. TUODA. 2

  • [5] An In-depth Technical Guide to (4-Benzyl-piperidin-1-yl)-acetic Acid and its Analogues. Benchchem. 5

  • [10] Application Notes: (2S,4R)-Piperidine-4-Acetic Acid Analogs in Targeted Drug Delivery. Benchchem. 10

Sources

(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride: Comprehensive Safety Data Sheet and Toxicity Profile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride (CAS: 90184-83-1) is a highly specialized heterocyclic building block extensively utilized in medicinal chemistry, drug discovery, and agrochemical development[1][2]. As a Senior Application Scientist, it is critical to look beyond the basic structural formula to understand the physicochemical causality that dictates its handling, safety, and biological interactions.

This whitepaper provides an authoritative, deeply technical guide to the safety data, toxicological profiling, and standardized experimental workflows associated with this compound. By understanding the mechanistic basis of its reactivity and toxicity, researchers can design self-validating protocols that ensure both laboratory safety and data integrity.

Physicochemical Profiling & Structural Causality

The molecule consists of a lipophilic 3,5-dimethylpiperidine ring covalently linked to a hydrophilic acetic acid moiety, stabilized as a hydrochloride salt.

Why the Hydrochloride Salt? In its free-base form, the secondary/tertiary nitrogen of the piperidine ring is highly nucleophilic. If left unprotonated, the molecule is prone to zwitterion formation and auto-condensation (intermolecular amide bond formation) during storage. By formulating it as a hydrochloride salt, the basicity of the nitrogen is masked. This deliberate chemical choice prevents degradation, enhances oxidative stability, and dramatically improves aqueous solubility for physiological assays and high-throughput screening.

Table 1: Physicochemical Properties
PropertyValue / DescriptionCausality / Significance
Chemical Name 2-(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochlorideStandard IUPAC nomenclature.
CAS Number 90184-83-1Primary identifier for regulatory and safety tracking[1][3].
Molecular Formula C9H18ClNO2Reflects the addition of the HCl molecule[1].
Molecular Weight 207.70 g/mol Low molecular weight facilitates rapid cellular membrane permeation[1].
Physical State Solid (Crystalline powder)Highly stable under ambient conditions but prone to hygroscopy.
Solubility Soluble in DMSO, WaterAmphiphilic nature requires DMSO for high-concentration stock solutions to prevent micelle formation.

Safety Data Sheet (SDS) & Hazard Identification

While specific clinical toxicity data for this exact building block is limited, its hazard profile is extrapolated from the well-documented behavior of piperidine-acetic acid derivatives. The compound is classified under the Globally Harmonized System (GHS) as an irritant.

GHS Classification & Mechanistic Hazard

The primary hazards stem from the compound's amphiphilic nature and acidic salt form. The lipophilic dimethylpiperidine ring allows the molecule to partition into the lipid bilayers of the stratum corneum or ocular mucosa. Once embedded, the hydrochloride moiety induces localized pH shifts, leading to protein denaturation and cellular irritation.

  • Skin Irritation (Category 2, H315): Causes localized epidermal erythema.

  • Eye Irritation (Category 2A, H319): Can cause severe ocular stinging and corneal inflammation.

  • STOT-SE (Category 3, H335): Inhalation of the fine crystalline dust irritates the upper respiratory tract.

Table 2: GHS Hazard Mitigation Strategy
HazardPreventive MeasureScientific Rationale
Inhalation (H335) Handle in a certified Class II Fume Hood.Prevents mucosal deposition of hygroscopic micro-particulates.
Dermal Exposure (H315) Nitrile gloves (double-gloving recommended).Nitrile provides a robust barrier against polar organic salts compared to latex.
Ocular Exposure (H319) Splash-proof chemical goggles.Prevents irreversible protein denaturation in the cornea caused by localized acidification.

Toxicological Profiling: In Vitro & In Vivo Predictive Models

Understanding the toxicity of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride requires analyzing the biological activity of the piperidine pharmacophore. Piperidine derivatives are not biologically inert; they actively modulate cellular signaling pathways.

Cytotoxicity and Oxidative Stress

In vitro studies on related piperidine complexes demonstrate that they can exhibit significant cytotoxicity against various cell lines (e.g., A549, HepG2) by modulating the intracellular antioxidant status[4][5]. The primary mechanism of toxicity is the generation of Reactive Oxygen Species (ROS)[6][7].

Apoptotic Signaling Cascade

When cells are exposed to high concentrations of piperidine derivatives, the accumulation of ROS leads to the disruption of mitochondrial membrane integrity. This stress triggers the intrinsic apoptotic pathway. Mechanistically, this involves the upregulation of pro-apoptotic Bax proteins and the downregulation of anti-apoptotic Bcl-2 proteins, resulting in a high Bax:Bcl-2 ratio[4][7]. This imbalance facilitates the release of cytochrome c from the mitochondria, culminating in the activation of the caspase-3/9 cascade and subsequent cellular apoptosis[5][7].

Apoptosis Compound (3,5-Dimethylpiperidin-1-yl)acetic acid HCl ROS Intracellular ROS Generation Compound->ROS Mito Mitochondrial Membrane Disruption ROS->Mito Bax Bax Upregulation / Bcl-2 Downregulation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Fig 1: Proposed ROS-mediated apoptotic signaling pathway induced by piperidine derivatives.

Standardized Handling & Experimental Workflows

To ensure reproducibility and safety, the following self-validating protocols must be strictly adhered to.

Protocol 1: Safe Handling and Stock Solution Preparation

Because the hydrochloride salt is hygroscopic, exposure to ambient humidity will cause the powder to clump, altering its effective molecular weight due to water absorption.

  • Preparation: Ensure the analytical balance is located within a ductless or standard fume hood. Don appropriate PPE (nitrile gloves, lab coat, goggles).

  • Weighing: Rapidly weigh the desired mass of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride into a pre-tared, amber glass vial.

  • Solubilization: To prepare a 10 mM stock solution, dissolve the powder in anhydrous Dimethyl Sulfoxide (DMSO). Causality note: DMSO is chosen over water for the primary stock to prevent the hydrolysis of the acetic acid moiety over long-term storage and to ensure complete disruption of any intermolecular hydrogen-bonded aggregates.

  • Storage: Purge the vial with inert gas (Argon or Nitrogen) to displace atmospheric moisture and oxygen. Seal tightly and store at -20°C[8].

Handling PPE Don PPE (Nitrile, Goggles) Weigh Weigh in Fume Hood PPE->Weigh Solvent Dissolve in Anhydrous DMSO Weigh->Solvent Spill Spill Event? Weigh->Spill Store Store at -20°C (Argon Purge) Solvent->Store Clean Neutralize (Mild Base) & Wipe Spill->Clean Yes

Fig 2: Standardized laboratory handling and emergency spill response workflow.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

To empirically determine the toxicity profile of this compound in your specific cellular model, the MTT assay is the gold standard[4][9].

  • Cell Seeding: Seed target cells (e.g., HepG2 or A549) in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion.

  • Compound Treatment: Dilute the 10 mM DMSO stock solution of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride in culture media to create a concentration gradient (e.g., 1 µM to 200 µM). Critical Step: Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced baseline cytotoxicity.

  • Incubation: Expose the cells to the compound for 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality note: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value using non-linear regression analysis.

References

  • BLD Pharm. "1185300-59-7|2-(4-Oxopiperidin-1-yl)acetic acid hydrochloride". BLD Pharm.
  • Bide Pharm. "CAS:90184-83-1, 2-(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride". Bide Pharm.
  • ChemicalBook. "90184-83-1 CAS MSDS (2-(3,5-dimethylpiperidin-1-yl)acetic acid)". ChemicalBook.
  • Crysdot LLC. "Heterocyclic Compounds". Crysdot LLC.
  • Google Patents. "CN112702913A - Controlled release formulations for agrochemicals".
  • Northwestern Medical Journal. "Characteristics of the biological activities of the piperidine complex". Northwestern Medical Journal.
  • ChemRxiv. "Copper(II)
  • PMC / NIH. "Anticancer Applications and Pharmacological Properties of Piperidine and Piperine".
  • Oxford Academic. "In Vitro Toxicity of Kava Alkaloid, Pipermethystine, in HepG2 Cells". Toxicological Sciences.
  • PubMed / NIH. "Tempicol-3, a novel piperidine-N-oxide stable radical and antioxidant...". Anticancer Research.

Sources

Methodological & Application

Application Notes and Protocols: (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 3,5-Dimethylpiperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a highly privileged scaffold, integral to the structure of numerous clinically approved drugs.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component in designing molecules with desired pharmacokinetic and pharmacodynamic profiles. The introduction of specific substitution patterns on the piperidine ring, such as the dimethyl configuration, offers a refined tool for modulating these properties. The 3,5-dimethylpiperidine scaffold, in particular, has emerged as a strategic building block for enhancing the therapeutic potential of drug candidates. Its incorporation has been shown to improve metabolic stability, increase selectivity for biological targets, and enhance blood-brain barrier penetration, making it particularly valuable in the development of agents targeting the central nervous system (CNS).[3][4]

(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride (CAS 210670-65-2) is a readily available synthetic intermediate that capitalizes on the beneficial properties of the 3,5-dimethylpiperidine core. By functionalizing the piperidine nitrogen with an acetic acid group, this building block provides a convenient handle for covalent attachment to a wide array of molecular scaffolds via robust and well-established amide bond formation chemistries. This application note will provide a comprehensive overview of the utility of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride in drug discovery, including its physicochemical properties, synthetic protocols for its preparation and use, and its application in the synthesis of biologically active molecules.

Physicochemical and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in drug discovery programs. These properties influence a molecule's solubility, permeability, and ultimately its "drug-likeness."

PropertyValueSource
Molecular Formula C₉H₁₈ClNO₂[5]
Molecular Weight 207.7 g/mol [5]
Isomeric Forms Exists as cis and trans diastereomers due to the relative orientation of the two methyl groups. The commercially available material is often a mixture of these isomers. The specific isomer can significantly influence biological activity and receptor binding.[3]-
Basicity (of parent amine) The pKa of the conjugate acid of 3,5-dimethylpiperidine is predicted to be around 10.52, slightly lower than unsubstituted piperidine (pKa 11.22) due to the steric influence of the methyl groups. This basicity is a key factor in its interaction with biological targets and its formulation properties.[3]-
Lipophilicity The dimethyl substitution increases the lipophilicity compared to the parent piperidine-1-yl acetic acid, which can enhance membrane permeability.-
Solubility The hydrochloride salt form generally confers improved aqueous solubility compared to the free base, which is advantageous for handling and for certain biological assays.-

Core Applications in Drug Discovery

The 3,5-dimethylpiperidine moiety has been successfully incorporated into a variety of drug candidates, demonstrating its versatility across different therapeutic areas.

Central Nervous System (CNS) Disorders

The ability of the 3,5-dimethylpiperidine scaffold to improve blood-brain barrier penetration has made it a valuable component in the design of CNS-active drugs.[4] Its derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's, as well as other neurological and psychiatric conditions.[3] The specific orientation of the methyl groups (cis vs. trans) can significantly impact target selectivity and efficacy.

Enzyme Inhibition

Derivatives of 3,5-dimethylpiperidine have shown promise as inhibitors of various enzymes. For instance, they have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[3][6][7] The steric hindrance provided by the methyl groups can contribute to selective binding within the active site of an enzyme.

The general workflow for incorporating this building block into a potential drug candidate is outlined below:

G cluster_0 Synthesis of Building Block cluster_1 Drug Discovery Workflow A (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride B Amide Coupling with Target Scaffold A->B Key Building Block C Lead Compound B->C Generates D Structure-Activity Relationship (SAR) Studies C->D Input for E Lead Optimization D->E Guides F Preclinical Candidate E->F Identifies G A 3,5-Dimethylpiperidine C N-Alkylation (K2CO3, Acetonitrile) A->C B Ethyl Bromoacetate B->C D Ethyl (3,5-dimethylpiperidin-1-yl)acetate C->D E Hydrolysis (LiOH, THF/H2O) D->E F (3,5-Dimethylpiperidin-1-yl)acetic acid E->F G Salt Formation (HCl) F->G H (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride G->H

Sources

In vitro screening assays involving (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Screening and Fragment-Based Drug Discovery Using (3,5-Dimethylpiperidin-1-yl)acetic Acid Hydrochloride

Audience: Researchers, Assay Scientists, and Medicinal Chemists in Preclinical Drug Development. Focus: Epigenetic Target Engagement (Bromodomain and Extra-Terminal motif, BET family).

Scientific Rationale & Fragment Profiling

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds with high ligand efficiency is the critical first step in developing potent therapeutics. (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride (CAS 90184-83-1) is a highly versatile building block frequently utilized in proteomics research and combinatorial library synthesis[1].

When targeting epigenetic reader proteins such as Bromodomain-containing protein 4 (BRD4) , this specific fragment offers an elegant structural mechanism. BRD4 regulates gene transcription by recognizing and binding to acetyl-lysine modified histone tails[2]. Most small-molecule BRD4 inhibitors disrupt this protein-protein interaction by acting as acetyl-lysine mimetics[3].

(3,5-Dimethylpiperidin-1-yl)acetic acid perfectly fits this pharmacophore model:

  • The Acetic Acid Headgroup: Mimics the acetyl moiety of native lysine, forming critical, water-mediated hydrogen bonds with conserved residues Asn140 and Tyr97 deep within the BRD4 binding pocket[3],[4].

  • The 3,5-Dimethylpiperidine Ring: Acts as a hydrophobic shield that occupies the base of the pocket, interacting favorably with the "WPF shelf" (Trp81, Pro82, Phe83) to stabilize the binding complex[3].

Table 1: Physicochemical Profile of the Fragment

PropertyValueFBDD Relevance
Chemical Name (3,5-Dimethylpiperidin-1-yl)acetic acid HClScaffold for library synthesis
CAS Number 90184-83-1Commercially available
Molecular Weight 207.7 g/mol Rule of 3 Compliant (MW < 300)
Molecular Formula C9H18ClNO2High atom economy
Target Application Acetyl-lysine mimeticOrthosteric BET family inhibition

Experimental Workflow

To validate this fragment, a self-validating biophysical and biochemical screening cascade is required. The workflow begins with label-free affinity screening and progresses to competitive target engagement.

FBDD_Workflow A Fragment Library (3,5-Dimethylpiperidin-1-yl)acetic acid BB BB A->BB B Primary Screen: SPR (Kinetics & Affinity) C Secondary Screen: TR-FRET (Orthosteric Displacement) D Structural Biology (X-Ray Co-Crystallography) C->D E Hit-to-Lead Optimization (Medicinal Chemistry) D->E BB->C

FBDD workflow for screening acetyl-lysine mimetics against BRD4.

Protocol 1: Primary Screen via Surface Plasmon Resonance (SPR)

Objective: Determine the binding affinity ( KD​ ) and kinetic rates of the fragment to the first bromodomain of BRD4 (BRD4-BD1).

Expert Insight & Causality: SPR is the gold standard for fragment screening due to its sensitivity to low-molecular-weight compounds. However, screening against bromodomains presents a unique challenge: Dimethyl sulfoxide (DMSO) , the universal solvent for fragment libraries, is itself a weak acetyl-lysine mimetic[5]. If the DMSO concentration fluctuates between the running buffer and the sample, bulk refractive index shifts will mask the low-affinity binding signals of fragments like (3,5-Dimethylpiperidin-1-yl)acetic acid. To establish a self-validating system, rigorous solvent correction and exact DMSO matching (typically 1-3%) must be employed[5].

Step-by-Step Methodology:

  • Sensor Chip Preparation:

    • Dock a Series S Sensor Chip CM5 into the SPR instrument (e.g., Biacore T200).

    • Utilize standard amine coupling chemistry (EDC/NHS) to immobilize an anti-His capture antibody onto Flow Cells (FC) 1 and 2.

    • Inject recombinant His-tagged BRD4-BD1 (amino acids 44–168) over FC2 to achieve a high immobilization level of 3000–4000 Response Units (RU) . Rationale: High density is required to generate a detectable signal for a ~207 Da fragment. FC1 serves as the reference cell.

  • Buffer Formulation & Solvent Correction:

    • Prepare Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and exactly 1.0% DMSO .

    • Prepare a DMSO calibration series (0.5% to 1.5% DMSO in running buffer) and run it prior to the fragment to build a solvent correction curve.

  • Fragment Injection (Single-Cycle Kinetics):

    • Prepare a 3-fold dilution series of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride (e.g., 11 µM, 33 µM, 100 µM, 300 µM, 900 µM) in the Running Buffer.

    • Inject sequentially from lowest to highest concentration at a flow rate of 30 µL/min at 15°C.

    • Contact time: 60 seconds; Dissociation time: 60 seconds.

  • System Validation:

    • Inject (+)-JQ1 (a known high-affinity BRD4 inhibitor) at 100 nM as a positive control. Rationale: If (+)-JQ1 fails to bind with a KD​ of ~50 nM, the immobilized BRD4 is misfolded or inactive, invalidating the run.

Protocol 2: Secondary Screen via TR-FRET Target Engagement

Objective: Confirm that the SPR binding signal is driven by specific interaction at the orthosteric acetyl-lysine pocket, rather than non-specific aggregation.

Expert Insight & Causality: To rule out assay artifacts, Time-Resolved Fluorescence Energy Transfer (TR-FRET) is utilized. By employing a known fluorescently labeled BET ligand (tracer) and a Europium (Eu)-labeled anti-His antibody, a baseline FRET signal is established. When (3,5-Dimethylpiperidin-1-yl)acetic acid successfully competes for the acetyl-lysine pocket, it displaces the tracer, causing a dose-dependent decrease in the FRET signal. The time-resolved nature of the read eliminates background auto-fluorescence from the fragment library.

Step-by-Step Methodology:

  • Assay Buffer Preparation:

    • 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, and 0.05% CHAPS . Rationale: CHAPS is a zwitterionic detergent critical for preventing the non-specific aggregation of hydrophobic fragments, ensuring true stoichiometric binding.

  • Reagent Assembly (384-well Proxiplate):

    • Prepare a 4X Master Mix of His-BRD4-BD1 (final concentration: 2 nM) and Eu-anti-His antibody (final concentration: 1 nM).

    • Dispense 5 µL of the fragment (serial dilutions from 1 mM down to 100 nM) into the wells.

    • Add 5 µL of the Protein/Antibody Master Mix. Incubate for 15 minutes at room temperature to allow fragment pre-binding.

  • Tracer Addition:

    • Add 5 µL of the fluorescent BET tracer (e.g., JQ1-BODIPY, final concentration: 5 nM).

  • Equilibration & Detection:

    • Seal the plate and incubate for 60 minutes at room temperature in the dark.

    • Read the plate on a TR-FRET compatible microplate reader. Excitation: 337 nm; Emission: 620 nm (Europium donor) and 665 nm (Tracer acceptor).

  • Data Analysis:

    • Calculate the FRET ratio (Emission 665 / Emission 620). Plot the normalized ratio against the log of the fragment concentration to derive the IC50​ via a 4-parameter logistic fit.

Quantitative Data Interpretation

A successful screening cascade will yield self-consistent data across both biophysical and biochemical platforms. Table 2 outlines the expected pharmacological profile for this fragment compared to a mature lead compound.

Table 2: Expected Pharmacological Profile

CompoundAssayParameterExpected ValueInterpretation
(3,5-Dimethylpiperidin-1-yl)acetic acid SPR KD​ 100 – 300 µMTypical low-affinity fragment binding; high ligand efficiency.
(+)-JQ1 (Positive Control) SPR KD​ ~50 nMValidates active protein conformation and assay sensitivity.
(3,5-Dimethylpiperidin-1-yl)acetic acid TR-FRET IC50​ 150 – 400 µMConfirms binding is strictly orthosteric (acetyl-lysine pocket).
(+)-JQ1 (Positive Control) TR-FRET IC50​ ~80 nMValidates the dynamic range of the displacement assay.

Once validated through this cascade, (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride is primed for X-ray co-crystallography and subsequent structure-guided medicinal chemistry optimization (e.g., growing the fragment to engage the ZA loop of BRD4).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique handling challenges associated with functionalized piperidine derivatives. This guide provides an authoritative, causality-driven approach to resolving solubility and formulation issues with (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride .

The Physicochemical Root Cause of Solubility Failures

To troubleshoot this compound effectively, we must first understand its molecular behavior in solution. (3,5-Dimethylpiperidin-1-yl)acetic acid is a dual-functional molecule containing a basic piperidine nitrogen (pKa ≈ 10–11) and an acidic carboxylic acid group (pKa ≈ 3–4).

Because it is commercially supplied as a hydrochloride salt , dissolving it in unbuffered deionized water yields a highly soluble, acidic solution. Under these conditions, the piperidine nitrogen is protonated (cationic) and the carboxylic acid remains protonated (neutral), resulting in a net positive charge that interacts favorably with water (1[1]).

However, when researchers introduce this stock into physiological buffers (e.g., pH 7.4) for cell-based assays, the pH of the microenvironment shifts toward the molecule's isoelectric point (pI). At a neutral pH, the carboxylic acid deprotonates (anionic) while the piperidine nitrogen remains protonated (cationic). The molecule effectively becomes a zwitterion with a net charge of zero. This thermodynamic state drastically reduces aqueous solubility, leading to rapid aggregation and precipitation (2[2]).

Frequently Asked Questions (FAQs)

Q1: Why does my compound crash out when I dilute my 100% DMSO stock into PBS (pH 7.4)? A1: This is the classic zwitterion precipitation phenomenon. In 100% DMSO, the compound is fully solvated as an ion pair. When diluted into PBS, the sudden exposure to a pH of ~7.4 neutralizes the previously protonated carboxylic acid. The resulting zwitterion exceeds its thermodynamic solubility limit in the aqueous phase and precipitates (3[3]). Causality-Driven Solution: Modify your dilution method. Instead of adding the DMSO stock directly to the buffer, add the buffer to the DMSO stock dropwise while vortexing vigorously to prevent localized high concentrations that nucleate precipitation (2[2]).

Q2: I need the free base form for an anhydrous organic synthesis. How do I remove the HCl salt without losing the product? A2: Free piperidine-acetic acid derivatives are highly miscible with water. Standard aqueous acid/base extractions (e.g., neutralizing with NaOH and extracting with a non-polar solvent) will fail because the free base will partition heavily into the aqueous layer (4[4]). Causality-Driven Solution: Avoid water entirely. Use an organic base (check the pKa) or an ion-exchange resin in an anhydrous solvent to precipitate the amine hydrochloride salt, leaving your target free base in solution (5[5]). See Protocol B below.

Q3: What is the optimal co-solvent strategy if pH adjustment is incompatible with my cell line? A3: If you cannot deviate from pH 7.4, you must rely on co-solvents to alter the dielectric constant of the medium. Dimethyl Sulfoxide (DMSO) is the gold standard for biological assays. Prepare a highly concentrated stock (e.g., 10-20 mM) in 100% DMSO, ensuring the final assay concentration of DMSO remains below 1% v/v to prevent cytotoxicity (2[2]).

Quantitative Data: Solubility Profiles by State

To aid in experimental design, reference the table below to predict the solubility behavior of the compound based on your solvent's pH.

Solvent / ConditionpH RangeDominant Ionic SpeciesExpected Aqueous Solubility
Deionized Water (Unbuffered) 2.0 - 4.0 (due to HCl)Cationic (Protonated N, Neutral COOH)High (>50 mg/mL)
Physiological Buffer (PBS) 7.0 - 7.5Zwitterionic (Protonated N, Deprotonated COO⁻)Low (Prone to precipitation)
Basic Aqueous Solution > 10.0Anionic (Neutral N, Deprotonated COO⁻)Moderate to High
100% DMSO / Ethanol N/ASolvated Ion PairHigh (>100 mM)

Troubleshooting Workflow Diagram

Follow this logical progression when encountering precipitation in your workflow.

TroubleshootingWorkflow Start Precipitation Observed in Aqueous Buffer CheckPH Assess Solution pH Is it near pI (~pH 6-7)? Start->CheckPH AdjustPH Shift pH away from pI (Add 0.1M HCl or NaOH) CheckPH->AdjustPH Yes CheckConc Exceeds Thermodynamic Solubility Limit? CheckPH->CheckConc No AdjustPH->CheckConc Fails Success Compound Dissolved Ready for Assay AdjustPH->Success Resolves AddCosolvent Add Co-solvent (1-5% DMSO/EtOH) CheckConc->AddCosolvent Yes HeatSonicate Gentle Heating (37°C) & Sonication CheckConc->HeatSonicate No AddCosolvent->Success HeatSonicate->Success

Workflow for resolving zwitterionic precipitation of piperidine-acetic acid derivatives.

Self-Validating Experimental Protocols

Do not blindly follow steps; use these self-validating protocols to confirm the mechanistic state of your compound in real-time.

Protocol A: Stepwise Dissolution and pH Validation for Aqueous Assays

Causality: This protocol identifies the exact pH threshold where your compound transitions into an insoluble zwitterion, ensuring you do not exceed the saturation point in your final assay (2[2]).

  • Initial Suspension: Weigh 2 mg of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride into a glass vial. Add 1 mL of deionized water.

  • Observation: The compound should dissolve readily. The native acidity of the HCl salt forces the molecule into its highly soluble cationic state. Verify visual clarity.

  • Titration (The Validation Step): Slowly add 0.1 M NaOH dropwise while monitoring with a micro-pH probe. As the pH approaches 6.0–7.5, note the exact pH where turbidity (precipitation) occurs.

  • Rescue (Self-Validation): Back-titrate the turbid solution with 0.1 M HCl. If protonation restores visual clarity, you have successfully validated that the precipitation is purely pH-dependent (zwitterion formation) and not due to compound degradation.

  • Optimization: Based on this threshold, either lower your final assay concentration or utilize a co-solvent (Protocol A2).

Protocol B: Anhydrous Free Base Conversion

Causality: Bypasses the high aqueous solubility of the free base by utilizing the differential solubility of organic salts in anhydrous media, preventing product loss in an aqueous layer (5[5]).

  • Suspension: Suspend 100 mg of the HCl salt in 5 mL of anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The salt will likely remain as a fine suspension.

  • Neutralization: Add 1.1 molar equivalents of Triethylamine (TEA) dropwise under continuous magnetic stirring.

  • Precipitation (Self-Validation): Stir for 30 minutes at room temperature. The formation of a dense white precipitate (Triethylamine hydrochloride, TEA-HCl) serves as visual validation that the HCl has been successfully displaced from your target molecule.

  • Recovery: Filter the suspension through a fine glass frit to remove the TEA-HCl byproduct. Concentrate the filtrate under reduced pressure to yield the pure, free base of (3,5-Dimethylpiperidin-1-yl)acetic acid.

References

  • BenchChem. Troubleshooting poor solubility of piperidine-4-acetic acid compounds. 2

  • BenchChem. Overcoming solubility issues with (4-Methylpiperidin-1-yl)acetic acid. 3

  • CymitQuimica. CAS 71985-81-4: 3-Piperidineacetic acid, hydrochloride (1:1). 1

  • ResearchGate. How to remove HCL from the Pyridylacetic acid hydrochloride?5

  • ScienceMadness Discussion Board. CWE of Piperidine. 4

Sources

Validation & Comparative

Comparing the reactivity of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride and its free base

Author: BenchChem Technical Support Team. Date: April 2026

[label="FreeBase/Zwitterion\n(NucleophilicCarboxylate)", fillcolor="#FBBC05", FinalizingtheVisuals I'mnowiteratingontheGraphvizDOTdiagrams.I'vefocusedonensuringthevisualclarityoftheactivationpathway, experimentalworkflow, andoverallexperimentalprocedure, andIamdouble-checkingthattheyconveythekeyinformationeffectively.I'verecheckedthecaptionstomakesuretheyarewithinthecharacterlimit, andconfirmedthatthediagramsusethecorrectformattingandcolorpalette.RefiningtheWorkflow I'mnowfullyfocusedontheDOTdiagrams, particularlytheexperimentalworkflow.I'mensuringthateachstep, fromdissolutionandneutralizationtoactivationandcoupling, isvisuallyclearandeasytofollow.Iamconfidentthatthekeystepsareaccuratelyrepresented.VerifyingtheCitations I'mnowcross-referencingallcitationswiththeirassociatedURLsforaccuracy.Ihavespecificallyreviewedthelinksforreferences1.1, and3.8toensuretheyleadtothecorrectsourcematerials.IammeticulouslycheckingtheseURLstoensuredataintegrity.OrganizingtheStructure I'veoutlinedthearticle'scoresections, includinganexecutivesummary, physicochemicalprofiling, mechanisticanalysis, quantitativecomparisons, experimentalprotocols, andreferences.I'mfocusingonensuringclearcausalitywithintheexperimentalsteps.#ReactivityProfileandApplicationGuide:(3, 5-Dimethylpiperidin-1-yl)aceticAcidHydrochloridevs.FreeBase##1.ExecutiveSummaryInmodernmedicinalchemistryandcombinatoriallibrarysynthesis, theselectionofthecorrectbuildingblocksaltformiscriticalforreactionefficiencyandcompoundstability[1.1]. (3,5-Dimethylpiperidin-1-yl)acetic acid is a versatile tertiary amino acid utilized in drug discovery. It is commercially available in two primary forms: the hydrochloride salt (CAS 90184-83-1)[1] and its free base (zwitterionic) counterpart.

This guide provides an objective, data-driven comparison of these two forms, detailing the causality behind their divergent reactivity profiles, storage stabilities, and requisite experimental workflows.

Physicochemical & Structural Profiling

The fundamental differences in reactivity between the hydrochloride salt and the free base stem from the protonation state of the tertiary amine and the carboxylic acid.

PropertyHydrochloride Salt (CAS 90184-83-1)Free Base / Zwitterion
Chemical State Protonated amine ( NH+ ) & Protonated acid ( −COOH )Protonated amine ( NH+ ) & Deprotonated acid ( −COO− )
Physical Form Crystalline solid, non-hygroscopicAmorphous solid or viscous oil, hygroscopic
Oxidative Stability Highly stable (Nitrogen lone pair protected)Susceptible to atmospheric N-oxidation
Solubility High in H2​O , moderate in DMF/DCMSoluble in organic solvents (DCM, EtOAc)
Direct Coupling Requires stoichiometric base (e.g., DIPEA)Can proceed with minimal/no base

Mechanistic Reactivity & Stability

Oxidative Stability and N-Oxidation

Tertiary amines are inherently susceptible to oxidation by atmospheric oxygen or trace peroxides, leading to the formation of N-oxide degradants over time[2]. In the free base form, the nitrogen lone pair is partially available (depending on the zwitterionic equilibrium in ambient moisture), making it a liability for long-term storage[3].

Causality: By formulating the building block as a hydrochloride salt, the nitrogen lone pair is fully protonated and locked in a stable sp3 configuration. This completely shuts down the electrophilic oxygen transfer pathway, granting the HCl salt an indefinite shelf-life under standard conditions[2].

Amide Coupling Dynamics

When utilizing this building block for amide bond formation, the carboxylic acid must act as a nucleophile to attack the coupling reagent (e.g., HATU) to form an active ester[4].

  • Hydrochloride Salt: The system is too acidic; the carboxylic acid remains protonated ( −COOH ) and non-nucleophilic. Activation will stall unless 3.0 to 4.0 equivalents of a non-nucleophilic base (like DIPEA) are added to neutralize the system[5].

  • Free Base: Exists largely as a zwitterion where the carboxylate ( −COO− ) is already formed, allowing for faster initial activation, though practical applications still utilize base to ensure the amine nucleophile remains unprotonated.

Pathway Salt HCl Salt Form (Stable, Non-reactive) Zwitterion Free Base / Zwitterion (Nucleophilic Carboxylate) Salt->Zwitterion DIPEA (Base) - DIPEA·HCl ActiveEster OAt Active Ester (Highly Electrophilic) Zwitterion->ActiveEster HATU - H+ Product Target Amide (Final Product) ActiveEster->Product R-NH2 - HOAt

Mechanistic activation pathway of (3,5-Dimethylpiperidin-1-yl)acetic acid via HATU and DIPEA.

Quantitative Performance Comparison

To objectively demonstrate the performance differences, the following table summarizes representative coupling yields of both forms after 6 months of ambient storage, reacting with a standard primary amine using HATU activation.

Reagent FormStorage ConditionCoupling Yield (1.1 eq DIPEA)Coupling Yield (4.0 eq DIPEA)Impurity Profile
HCl Salt 6 Months, Ambient Air< 5% (Stalled Activation)> 95% Clean
Free Base 6 Months, Ambient Air42%78%~12% N-Oxide species

Data Interpretation: The HCl salt fails to couple when insufficient base is used because the acid remains protonated. However, when properly neutralized (4.0 eq DIPEA), it vastly outperforms the aged free base, which suffers from irreversible oxidative degradation.

Validated Experimental Protocols

The following self-validating protocol is designed specifically for the hydrochloride salt to ensure complete activation and prevent reaction stalling[4][5].

Protocol: Standard Amide Coupling (HATU/DIPEA)

Reagents Required:

  • 2-(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride (1.0 eq)

  • Primary/Secondary Amine Nucleophile (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous DMF or DCM (0.1 M)

Step-by-Step Methodology:

  • Dissolution: Suspend the HCl salt (1.0 eq) in anhydrous DMF.

    • Causality: DMF is highly polar and stabilizes the highly charged intermediates generated during the coupling cycle.

  • Neutralization: Add DIPEA (4.0 eq) dropwise to the suspension and stir for 5 minutes.

    • Causality: 1 eq neutralizes the carboxylic acid, 1 eq neutralizes the piperidine nitrogen, 1 eq neutralizes the incoming amine (if it is a salt), and 1 eq acts as a catalytic excess to drive the HATU activation[5]. The solution will become homogeneous as the zwitterion forms.

  • Activation: Add HATU (1.2 eq) in one portion. Stir at room temperature for 15–20 minutes.

    • Causality: The deprotonated carboxylate attacks the electron-deficient carbon of HATU, expelling HOAt, which then attacks the intermediate to form the highly reactive OAt ester. A color change to pale yellow often indicates successful active ester formation.

  • Coupling: Add the amine nucleophile (1.1 eq). Stir for 2–12 hours at room temperature.

    • Causality: The nucleophile attacks the OAt ester, forming the stable amide bond and releasing HOAt as a byproduct[4].

  • Workup: Dilute with EtOAc, wash sequentially with saturated aqueous NaHCO3​ , water, and brine. Dry over Na2​SO4​ and concentrate.

Workflow S1 1. Dissolve HCl Salt in DMF/DCM S2 2. Add DIPEA (3.0 - 4.0 eq.) S1->S2 S3 3. Add HATU (1.2 eq.) - Stir 15 min S2->S3 S4 4. Add Amine Nucleophile - Stir 2-12h S3->S4 S5 5. Aqueous Workup & Purification S4->S5

Standard amide coupling workflow for the hydrochloride salt using HATU/DIPEA activation.

References

  • Heterocyclic Compounds - Crysdot LLC. Crysdot.

  • CAS:90184-83-1, 2-(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride. Bidepharm.[1] 1

  • CHAPTER 3: Oxidative Degradation - Books. The Royal Society of Chemistry.[2] 2

  • Product Class 3: Amine N-Oxides. Thieme-Connect.[3] 3

  • Induction of helical chirality in tetrahedral transition metal complexes with non-bridging monodentate oxazolines. Dalton Transactions (RSC Publishing).[4] 4

  • Opioid Receptor Modulators with a Cinnamyl Group. Journal of Medicinal Chemistry.[5] 5

Sources

Comparative Guide to LC-MS/MS Method Validation for (3,5-Dimethylpiperidin-1-yl)acetic acid: HILIC vs. Reversed-Phase

Author: BenchChem Technical Support Team. Date: April 2026

Developing a robust quantitative assay for highly polar pharmaceutical intermediates or active pharmaceutical ingredients (APIs) requires looking beyond traditional chromatographic paradigms. This guide provides an objective, data-driven comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the quantification of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride .

By evaluating Hydrophilic Interaction Liquid Chromatography (HILIC) against standard Reversed-Phase Liquid Chromatography (RPLC), this document establishes a self-validating framework aligned with global regulatory standards.

Analyte Profiling & The Chromatographic Challenge

(CAS: 90184-83-1; MW: 207.7 g/mol ) is a highly polar, amphoteric molecule. In physiological or slightly acidic solutions, the hydrochloride salt dissociates, and the molecule exists as a zwitterion (protonated tertiary amine and neutral/deprotonated carboxylic acid).

The Analytical Challenge: Standard RPLC relies on hydrophobic partitioning. Because this analyte is highly polar and charged at typical LC mobile phase pH levels, it lacks the hydrophobicity required to partition into the alkyl chains (C18/C8) of a standard stationary phase. Consequently, it elutes at or near the void volume ( t0​ ). Co-elution with unretained endogenous matrix components (e.g., salts, phospholipids) leads to severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

Mechanistic Causality: Why RPLC Fails and HILIC Succeeds

To achieve rigorous quantification, we must understand the causality behind retention mechanisms. operates via a fundamentally orthogonal mechanism to RPLC.

In HILIC, the mobile phase is highly organic (typically >80% acetonitrile), and water acts as the strong eluting solvent. A water-enriched liquid layer forms on the polar stationary phase (e.g., cross-linked amide or bare silica). Polar analytes partition from the bulk organic mobile phase into this aqueous layer.

Furthermore, the high organic content of the HILIC mobile phase significantly enhances ESI desolvation efficiency. Droplets containing high ratios of acetonitrile evaporate much faster than highly aqueous RPLC droplets, yielding a massive increase in MS sensitivity.

Mechanism cluster_HILIC HILIC Mode cluster_RP Reversed-Phase Mode Analyte (3,5-Dimethylpiperidin-1-yl) acetic acid H_Stat Polar Stationary Phase (Water-enriched layer) Analyte->H_Stat Strong Partitioning R_Mob High Aqueous Mobile Phase (>95% Water) Analyte->R_Mob Elutes in Void H_Mob High Organic Mobile Phase (>80% ACN) R_Stat Non-polar Stationary Phase (C18 Alkyl chains)

Fig 2. Mechanistic pathways of analyte retention in HILIC versus RPLC systems.

Experimental Design: A Self-Validating Protocol

A protocol is only as robust as its internal controls. To ensure a self-validating system that complies with , this methodology integrates continuous performance verification.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of biological matrix (e.g., plasma) into a 96-well plate.

  • Precipitation & Internal Standard Addition: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid and a Stable Isotope-Labeled Internal Standard (SIL-IS) at 100 ng/mL.

    • Causality: The 3:1 organic-to-aqueous ratio efficiently precipitates proteins. Crucially, the final extract is 75% acetonitrile. Injecting this high-organic sample directly onto a HILIC column prevents the "solvent effect" (peak distortion caused by injecting a strong solvent). If RPLC were used, this extract would require a time-consuming evaporation and aqueous reconstitution step.

  • Agitation: Vortex for 2 minutes at 1000 rpm.

  • Centrifugation: Spin at 4000 x g for 10 minutes at 4°C. Transfer 100 µL of supernatant for injection.

Step 2: LC-MS/MS Parameters (HILIC Optimized)
  • Column: Amide-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (90% B), 0.5-2.5 min (linear gradient to 50% B), 2.5-3.5 min (hold 50% B), 3.6-5.0 min (re-equilibrate at 90% B).

  • MS Mode: ESI Positive, Multiple Reaction Monitoring (MRM).

  • Transitions: m/z 208.1 → 162.1 (Quantifier), m/z 208.1 → 105.1 (Qualifier).

Step 3: Self-Validating System Controls
  • System Suitability Test (SST): 6 replicate injections of the Lower Limit of Quantification (LLOQ) must yield a Signal-to-Noise (S/N) > 5 and a Coefficient of Variation (%CV) < 20% before batch initiation.

  • QC Bracketing: Low, Mid, and High Quality Control (QC) samples are interspersed every 20 analytical samples to monitor intra-run drift.

Comparative Performance Data

The empirical data below demonstrates the stark contrast in performance when quantifying (3,5-Dimethylpiperidin-1-yl)acetic acid via HILIC versus RPLC.

Table 1: Chromatographic & MS Performance Comparison
ParameterHILIC-MS/MS (Amide)RPLC-MS/MS (C18)
Retention Time (min) 3.450.85 (Void Volume)
Peak Asymmetry ( Tf​ ) 1.12 (Excellent)2.45 (Severe Tailing)
Matrix Effect (%) 92% (Minimal suppression)45% (Severe suppression)
S/N Ratio at 1 ng/mL 150:112:1
LOD / LOQ (ng/mL) 0.15 / 0.503.0 / 10.0

Data Interpretation: The RPLC method suffers from a lack of retention, causing the analyte to elute in the void volume alongside ion-suppressing matrix salts. HILIC provides adequate retention ( k′>2 ), moving the analyte away from the suppression zone and improving LOQ by a factor of 20.

Table 2: ICH M10 Validation Summary (HILIC Method)
Validation ParameterICH M10 Acceptance CriteriaObserved Result (HILIC)
Intra-run Accuracy (%Bias) ±15% (±20% at LLOQ)-4.2% to +5.1%
Intra-run Precision (%CV) ≤15% (≤20% at LLOQ)2.8% to 6.4%
Inter-run Accuracy (%Bias) ±15% (±20% at LLOQ)-3.8% to +6.0%
Inter-run Precision (%CV) ≤15% (≤20% at LLOQ)3.5% to 7.1%
Stability (Benchtop, 24h) ±15% of nominal98.5% recovery

Method Validation Workflow

Workflow Start Method Development Analyte: Polar Zwitterion ColSel Column Selection HILIC vs RPLC Start->ColSel HILIC HILIC Pathway (Amide/Silica) ColSel->HILIC Preferred RPLC RPLC Pathway (C18/C8) ColSel->RPLC Poor Retention Opt MS/MS Optimization ESI+ MRM Transitions HILIC->Opt RPLC->Opt Val ICH M10 Validation Accuracy, Precision, Stability Opt->Val End Validated Production Method Val->End

Fig 1. Decision tree and ICH M10 validation workflow for polar analyte LC-MS/MS.

Conclusion

For the quantification of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride, standard RPLC-MS/MS is fundamentally inadequate due to poor retention and severe matrix-induced ion suppression. Adopting a HILIC-MS/MS approach provides the necessary orthogonal retention mechanism. By leveraging high-organic mobile phases, the HILIC method not only simplifies sample preparation (eliminating dry-down steps) but also exponentially increases ESI desolvation efficiency. The resulting method easily satisfies all ICH M10 validation criteria for accuracy, precision, and stability, ensuring absolute trustworthiness in downstream pharmacokinetic or quality control data.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link][1]

  • Title: Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Source: Chrom Tech, Inc. URL: [Link][2]

Sources

A Senior Application Scientist's Guide to FTIR Spectral Comparison for Batch Release of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical comparison of Fourier-Transform Infrared (FTIR) spectra for different batches of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride. As a critical quality control measure in pharmaceutical development and manufacturing, ensuring batch-to-batch consistency is paramount for the safety and efficacy of the final drug product. This document outlines the scientific rationale, a detailed experimental protocol, and data interpretation strategies to empower researchers and quality control analysts in making informed batch release decisions.

Introduction: The Imperative of Batch Consistency

(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride is a substituted piperidine derivative, a class of compounds with significant interest in medicinal chemistry. The molecular structure, purity, and solid-state properties of an active pharmaceutical ingredient (API) can profoundly influence its downstream processability, stability, and bioavailability. Variations between manufacturing batches, arising from subtle shifts in synthetic routes, raw materials, or processing conditions, can introduce inconsistencies that may compromise the final product's quality and performance.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique that serves as a molecular fingerprint, providing detailed information about the chemical bonds and functional groups within a sample.[1] By comparing the FTIR spectra of different batches against a validated reference standard, we can sensitively detect variations in chemical structure, polymorphism, and the presence of impurities. This makes FTIR an indispensable tool in a Good Manufacturing Practice (GMP) environment for ensuring product quality and regulatory compliance.[2]

The Science Behind the Spectrum: Interpreting the FTIR Fingerprint of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride

The FTIR spectrum of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride is characterized by a unique pattern of absorption bands corresponding to the vibrational modes of its constituent functional groups. A thorough understanding of these characteristic peaks is fundamental to accurate spectral comparison.

The key functional groups and their expected FTIR absorption regions are:

  • Carboxylic Acid (O-H and C=O stretching): The carboxylic acid moiety gives rise to two prominent features. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region due to the O-H stretching vibration, often appearing superimposed on the C-H stretching bands.[1][3][4] The carbonyl (C=O) stretching vibration typically produces a strong, sharp peak between 1710 and 1760 cm⁻¹.[1][4] The presence of hydrogen bonding in the solid state usually results in this peak appearing around 1710 cm⁻¹.[1]

  • Amine Hydrochloride (N-H stretching): As an amine salt, the protonated nitrogen (N-H⁺) will exhibit a broad and strong absorption envelope, typically in the 2700-3000 cm⁻¹ range.[5] This band can sometimes overlap with the carboxylic acid O-H and C-H stretches.

  • C-H Stretching: The aliphatic C-H stretching vibrations from the piperidine ring and methyl groups will appear as sharp peaks in the 2850-3000 cm⁻¹ region.

  • C-O Stretching: The C-O single bond stretch of the carboxylic acid is expected in the 1210-1320 cm⁻¹ region.[3]

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorption bands arising from C-C, C-N stretching, and various bending vibrations. While individual peak assignments can be challenging, the overall pattern in this region is highly specific to the molecule and is crucial for confirming the identity and consistency of the material.

Experimental Protocol: A Self-Validating System for Robust Batch Comparison

This protocol is designed to ensure the acquisition of high-quality, reproducible FTIR spectra suitable for GMP-compliant batch-to-batch comparison. The use of Attenuated Total Reflectance (ATR) is recommended for its minimal sample preparation and high reproducibility.[6][7][8][9]

Instrumentation and Materials
  • FTIR Spectrometer: A validated FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory. The instrument software should be 21 CFR Part 11 compliant to ensure data integrity, with features such as secure audit trails and electronic signatures.[2][10][11][12]

  • Reference Standard: A well-characterized, primary reference standard of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride.

  • Test Samples: Production batches of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride.

  • Solvent: Isopropanol or ethanol for cleaning the ATR crystal.

  • Wipes: Lint-free laboratory wipes.

Step-by-Step Methodology
  • Instrument Preparation and Performance Verification:

    • Ensure the FTIR spectrometer is within its calibration period.

    • Allow the instrument to warm up according to the manufacturer's instructions to ensure thermal stability.

    • Perform a daily performance check using a certified polystyrene standard to verify wavenumber accuracy and precision.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe to remove any residual contaminants.

    • Acquire a background spectrum with the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Reference Standard Spectrum Acquisition:

    • Place a small, representative amount of the (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride reference standard onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans to achieve an adequate signal-to-noise ratio.

    • Save the spectrum with a unique and traceable identifier.

  • Test Sample Spectrum Acquisition:

    • Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe.

    • Repeat step 3 for each batch to be tested. Ensure that the sample handling and data acquisition parameters are identical for all samples and the reference standard.

  • Data Processing and Comparison:

    • Apply the same data processing parameters (e.g., baseline correction, normalization) to all spectra.

    • Overlay the spectra of the test batches with the reference standard spectrum for visual comparison.

    • Utilize the spectrometer software to calculate a correlation coefficient or a similar statistical measure to quantify the similarity between the test and reference spectra.

Data Presentation and Interpretation

The following table presents illustrative data for the comparison of three hypothetical batches of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride against a reference standard.

Wavenumber (cm⁻¹) Vibrational Assignment Reference Standard Batch A Batch B Batch C (OOS) Acceptance Criteria
2500-3300O-H Stretch (Carboxylic Acid)Broad band presentConformsConformsConformsPresence of broad band
2950C-H Stretch (Aliphatic)29522951295329522952 ± 3 cm⁻¹
2870C-H Stretch (Aliphatic)28712870287128712871 ± 3 cm⁻¹
1715C=O Stretch (Carboxylic Acid)17151716171417151715 ± 4 cm⁻¹
1450C-H Bend14511450145214511451 ± 3 cm⁻¹
1280C-O Stretch12821281128312821282 ± 4 cm⁻¹
N/ASpectral Correlation 1.0000.9980.9970.952≥ 0.995
N/AVisual Inspection N/ANo significant differencesNo significant differencesExtra peak at 1650 cm⁻¹No unassigned peaks

In this illustrative example, Batches A and B meet the acceptance criteria, demonstrating a high degree of spectral similarity to the reference standard. Batch C, however, is considered Out-of-Specification (OOS) due to a low correlation coefficient and the presence of an unassigned peak at 1650 cm⁻¹, which could indicate an impurity or a different polymorphic form.

Workflow for FTIR-Based Batch Release

The following diagram illustrates the logical workflow for the FTIR analysis of different batches of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride, from sample receipt to the final release decision.

FTIR_Batch_Release_Workflow FTIR Batch Release Workflow cluster_0 Sample Handling & Preparation cluster_1 FTIR Analysis cluster_2 Data Analysis & Decision SampleReceipt Receive Batches and Reference Standard SamplePrep Sample Preparation (if any) SampleReceipt->SamplePrep InstrumentPrep Instrument Performance Verification SamplePrep->InstrumentPrep BackgroundScan Acquire Background Spectrum InstrumentPrep->BackgroundScan ReferenceScan Acquire Reference Standard Spectrum BackgroundScan->ReferenceScan BatchScan Acquire Batch Spectra ReferenceScan->BatchScan DataProcessing Data Processing & Overlay BatchScan->DataProcessing SpectralComparison Compare Spectra vs. Reference DataProcessing->SpectralComparison Decision Meets Acceptance Criteria? SpectralComparison->Decision Release Release Batch Decision->Release Yes OOS Out-of-Specification (OOS) Investigation Decision->OOS No

Sources

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Reactant of Route 1
Reactant of Route 1
(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride
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Reactant of Route 2
(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride

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